Cas no 109317-75-1 (2,3-Dihydro-4-(trifluoroacetyl)furan)
2,3-Dihydro-4-(trifluoroacetyl)furan Chemical and Physical Properties
Names and Identifiers
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- 1-(4,5-DIHYDROFURAN-3-YL)-2,2,2-TRIFLUOROETHAN-1-ONE
- 2,3-DIHYDRO-4-(TRIFLUOROACETYL)FURAN
- Ethanone, 1-(4,5-dihydro-3-furanyl)-2,2,2-trifluoro- (9CI)
- 1-(4,5-Dihydro-furan-3-yl)-2,2,2-trifluoro-ethanone
- 1-(2,3-dihydrofuran-4-yl)-2,2,2-trifluoroethanone
- 1-(4,5-dihydro-3-furanyl)-2,2,2-trifluoro-1-ethanone
- 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethanone
- 2,3-Dihydro-4-trifluoroacetylfuran
- 3-Trifluoro-3,4-dihydro-2H-furan
- 4-Trifluoroacetyl-2,3-dihydro-2H-furan
- 4-Trifluoroacetyl-2,3-dihydrofuran
- 5-trifluoroacetyl-2,3-dihydrofuran
- 1-(2,3-dihydrofuran-4-yl)-2,2,2-trifluoro-ethanone
- AS-37669
- CS-0216512
- J-002267
- MFCD00728712
- SCHEMBL6384635
- 2,3- Dihydro-4-(trifluoroacetyl)furan
- DTXSID70381434
- AMY37062
- AKOS006229836
- EN300-49185
- ZZZDLWOTMHJTDZ-UHFFFAOYSA-N
- 109317-75-1
- 2,3-Dihydro-4-(trifluoroacetyl)furan
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- MDL: MFCD00728712
- Inchi: 1S/C6H5F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2
- InChI Key: ZZZDLWOTMHJTDZ-UHFFFAOYSA-N
- SMILES: FC(C(C1=COCC1)=O)(F)F
Computed Properties
- Exact Mass: 166.02400
- Monoisotopic Mass: 166.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 1.3
Experimental Properties
- Boiling Point: 48.5 °C
- PSA: 26.30000
- LogP: 1.42200
2,3-Dihydro-4-(trifluoroacetyl)furan Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2,3-Dihydro-4-(trifluoroacetyl)furan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D679418-10mg |
2,3-Dihydro-4-(trifluoroacetyl)furan |
109317-75-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D679418-50mg |
2,3-Dihydro-4-(trifluoroacetyl)furan |
109317-75-1 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D679418-100mg |
2,3-Dihydro-4-(trifluoroacetyl)furan |
109317-75-1 | 100mg |
$ 295.00 | 2022-06-05 | ||
| abcr | AB229417-250 mg |
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one; . |
109317-75-1 | 250 mg |
€356.50 | 2023-07-20 | ||
| abcr | AB229417-1 g |
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one; . |
109317-75-1 | 1 g |
€647.50 | 2023-07-20 | ||
| Chemenu | CM196011-1g |
1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one |
109317-75-1 | 95%+ | 1g |
$775 | 2023-11-25 | |
| Chemenu | CM196011-1g |
1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one |
109317-75-1 | 95%+ | 1g |
$740 | 2021-08-05 | |
| Alichem | A159003511-1g |
2,3- Dihydro-4-(trifluoroacetyl)furan |
109317-75-1 | 97% | 1g |
$822.64 | 2023-09-04 | |
| Enamine | EN300-49185-0.05g |
1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one |
109317-75-1 | 95% | 0.05g |
$94.0 | 2023-02-10 | |
| Enamine | EN300-49185-0.1g |
1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one |
109317-75-1 | 95% | 0.1g |
$141.0 | 2023-02-10 |
2,3-Dihydro-4-(trifluoroacetyl)furan Suppliers
2,3-Dihydro-4-(trifluoroacetyl)furan Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2,3-Dihydro-4-(trifluoroacetyl)furan
Introduction to 2,3-Dihydro-4-(trifluoroacetyl)furan (CAS No. 109317-75-1) and Its Emerging Applications in Chemical Biology
2,3-Dihydro-4-(trifluoroacetyl)furan, identified by its CAS number 109317-75-1, is a fluorinated heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. The presence of a trifluoroacetyl group and a furan ring system imparts distinct reactivity and biological activity, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals. This compound has been extensively studied for its potential in modulating biological pathways, particularly in the context of enzyme inhibition and drug discovery.
The trifluoroacetyl moiety is a key feature of this molecule, contributing to its high lipophilicity and metabolic stability. These characteristics are highly desirable in drug design, as they enhance bioavailability and reduce susceptibility to rapid degradation. Furthermore, the furan ring provides a versatile platform for further functionalization, allowing chemists to tailor the compound’s properties for specific applications. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for 2,3-Dihydro-4-(trifluoroacetyl)furan, making it more accessible for research and commercial purposes.
In recent years, researchers have explored the pharmacological potential of 2,3-Dihydro-4-(trifluoroacetyl)furan in several therapeutic areas. One notable area is its application as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By targeting specific kinases, compounds like 2,3-Dihydro-4-(trifluoroacetyl)furan can modulate these pathways and potentially treat associated conditions. For instance, studies have demonstrated its efficacy in inhibiting tyrosine kinases, which are overactive in certain types of leukemia.
Another promising application lies in the development of antiviral agents. The structural features of 2,3-Dihydro-4-(trifluoroacetyl)furan allow it to interact with viral proteases and polymerases, thereby disrupting viral replication cycles. Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against RNA viruses, suggesting their potential use in combating emerging infectious diseases. The fluorine atoms in the trifluoroacetyl group enhance the compound’s binding affinity to viral targets, improving its therapeutic efficacy.
The agrochemical industry has also recognized the value of 2,3-Dihydro-4-(trifluoroacetyl)furan as a building block for developing novel pesticides and herbicides. Its ability to interfere with essential metabolic pathways in pests makes it an effective tool for crop protection. Additionally, the compound’s stability under environmental conditions ensures prolonged activity, reducing the frequency of application required. This aligns with the growing demand for sustainable agricultural practices that minimize environmental impact while maintaining productivity.
From a synthetic chemistry perspective, 2,3-Dihydro-4-(trifluoroacetyl)furan serves as a versatile intermediate for constructing more complex molecules. The availability of different functional groups on the furan ring allows for diverse chemical transformations, including nucleophilic additions, eliminations, and rearrangements. These reactions enable the creation of libraries of derivatives with tailored properties for drug discovery or material science applications. Advances in flow chemistry have further streamlined the synthesis of this compound, enabling high-throughput production processes that are cost-effective and scalable.
The biophysical properties of 2,3-Dihydro-4-(trifluoroacetyl)furan, such as solubility and permeability across biological membranes, have been carefully optimized to enhance its pharmacokinetic profile. Computational modeling techniques have been employed to predict how modifications to the molecule can improve its absorption, distribution, metabolism, excretion (ADME) properties. This approach has led to the development of more potent and selective analogs with improved therapeutic potential.
Future research directions for 2,3-Dihydro-4-(trifluoroacetyl)furan include exploring its role in modulating neurodegenerative diseases. Preliminary evidence suggests that compounds with similar structures may interact with neurotransmitter receptors or enzymes involved in neuroinflammation. By targeting these pathways, such molecules could offer new treatments for conditions like Alzheimer’s disease or Parkinson’s disease. Additionally, investigating their interactions with bacterial biofilms may uncover novel strategies for combating antibiotic-resistant infections.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 2,3-Dihydro-4-(trifluoroacetyl)furan. Predictive models can screen large datasets to identify molecular structures with high binding affinity to disease targets. This computational approach has already led to several breakthroughs in identifying lead compounds for clinical development. As technology continues to evolve,the potential applications of this compound are likely to expand further。
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